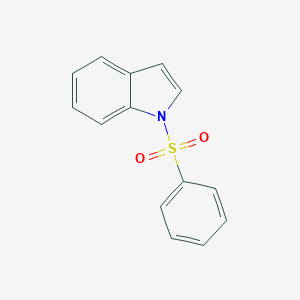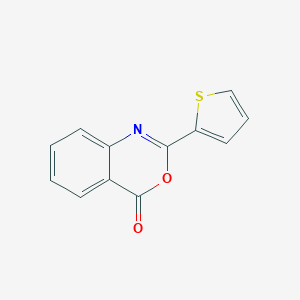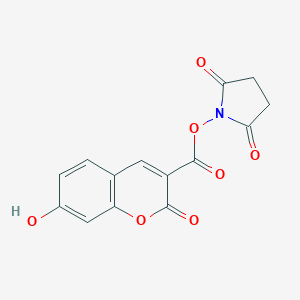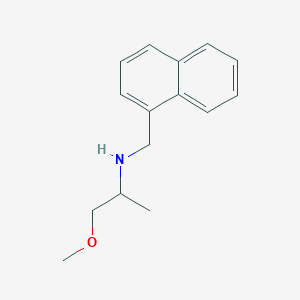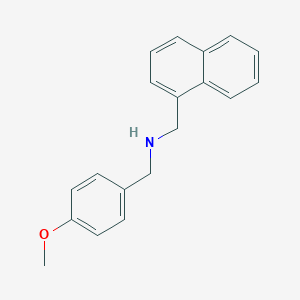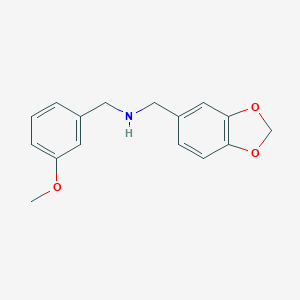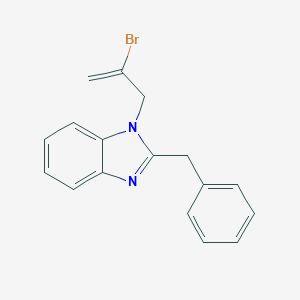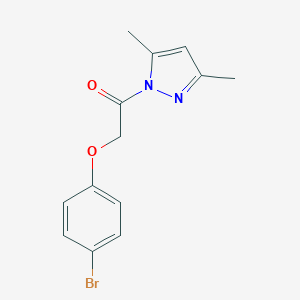
N-cyclohexyl-4-methylaniline
Overview
Description
N-cyclohexyl-4-methylaniline is a chemical compound with the molecular formula C13H19N . It is also known as 4-(aminomethyl)-N-cyclohexyl-N-methylaniline . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of anilines like this compound involves several steps, including direct nucleophilic substitution, nitroarene reduction, and reactions of secondary amines . The specific synthesis process for this compound may vary depending on the starting materials and the desired end product .Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C13H19N . The exact structure can be analyzed using techniques such as X-ray crystallography . The molecule’s shape and intermolecular interactions can be very similar to related compounds .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo reactions involving secondary amines, primary amines, and ammonia equivalents . The specific reactions that this compound undergoes can depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . These properties include its molecular weight, density, melting point, and boiling point .Scientific Research Applications
Dielectric Properties and Molecular Behavior : Studies on related compounds like N-methylaniline and N,N-dimethylaniline have explored their dielectric properties. Such research contributes to understanding the behavior of molecules like N-cyclohexyl-4-methylaniline in different environments and can inform its potential applications in fields like electronics or materials science (Tucker & Walker, 1970).
Toxicity and Environmental Impact : Research has been conducted on the toxicity and environmental impact of various aniline derivatives, including N-methylaniline. Understanding the toxicological profile of these compounds is crucial for ensuring safe handling and assessing environmental risks, which is relevant for the use of this compound in industrial applications (Groth et al., 1993).
Photoredox Catalysis : N-methylanilines have been used in photoredox catalysis to achieve [4+2] cyclization with maleimides, forming tetrahydroquinolines. This application in synthetic chemistry highlights the potential of this compound in facilitating various chemical transformations under mild conditions (Yadav & Yadav, 2017).
Oxidative N-dealkylation : Research has explored the oxidative N-dealkylation of N-cyclopropylamine by enzymes like horseradish peroxidase. Insights from these studies can be relevant to understanding how this compound might behave under similar enzymatic reactions, which is significant for pharmaceutical and biochemical applications (Shaffer et al., 2001).
Synthesis of Heterocycles and Complex Molecules : Research indicates that compounds like N-methylaniline are involved in the synthesis of complex molecules such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are of interest in pharmaceutical and organic chemistry. This suggests that this compound could play a role in the synthesis of similarly complex structures (Sañudo et al., 2006).
Oxidative Direct Cyclization : The oxidative direct cyclization of N-methylanilines with electron-deficient alkenes has been studied, indicating the potential of this compound in facilitating similar cyclizations which are important in synthesizing various organic compounds (Nishino et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-cyclohexyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBIPXFOYXNBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465399 | |
| Record name | N-cyclohexyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10386-93-3 | |
| Record name | N-cyclohexyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



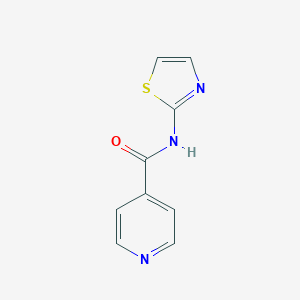


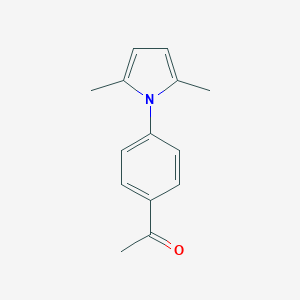
![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)
